molecular formula C17H15N3O4S2 B2914513 N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034241-50-2

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2914513
CAS No.: 2034241-50-2
M. Wt: 389.44
InChI Key: NVIZCBGRENHJOM-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydrobenzo[b][1,4]dioxine core substituted at position 6 with a sulfonamide group. The sulfonamide nitrogen is linked via a methylene bridge to a pyrazine ring, which is further substituted at position 3 with a thiophen-2-yl moiety.

Properties

IUPAC Name

N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S2/c21-26(22,12-3-4-14-15(10-12)24-8-7-23-14)20-11-13-17(19-6-5-18-13)16-2-1-9-25-16/h1-6,9-10,20H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIZCBGRENHJOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, a pyrazine moiety, and a benzo[b][1,4]dioxine framework. Its molecular formula is C16H15N3O3SC_{16}H_{15}N_{3}O_{3}S, with a molecular weight of approximately 339.37 g/mol.

Research indicates that compounds with similar structural motifs exhibit various biological activities:

  • Antimicrobial Activity : Compounds containing thiophene and pyrazine rings have shown significant activity against Mycobacterium tuberculosis, suggesting that this compound may also possess similar properties due to its structural similarity to known antimycobacterial agents.
  • Inhibition of Enzymatic Activity : Similar sulfonamide derivatives have been reported to act as inhibitors of carbonic anhydrase II, which plays a crucial role in regulating pH and fluid balance in tissues .
  • Antitumor Potential : Pyrazole derivatives have been recognized for their antitumor properties, particularly against BRAF(V600E) mutations in cancer cells. This suggests that the compound may exhibit similar inhibitory effects on tumor growth pathways .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialThiophene and pyrazine derivativesInhibition of M. tuberculosis growth
Enzyme InhibitionSulfonamide derivativesInhibition of carbonic anhydrase II
AntitumorPyrazole derivativesInhibition of BRAF(V600E)

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that similar compounds effectively inhibited the growth of M. tuberculosis in vitro, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 5 µg/mL. This suggests that this compound could exhibit comparable efficacy.
  • Cytotoxic Studies : Research on pyrazole derivatives indicated that certain substitutions (e.g., halogens) enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with conventional chemotherapy agents like doxorubicin showed synergistic effects, warranting further investigation into the compound's potential in cancer therapy .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds:

  • Synthesis Methods : The synthesis typically involves multi-step reactions starting from readily available precursors such as thiophene derivatives and pyrazinyl amines. This allows for the exploration of various substituents to optimize biological activity .
  • Structure-Activity Relationship (SAR) : Understanding how different substituents affect biological activity is crucial for drug design. For instance, the presence of electron-withdrawing groups has been linked to increased potency against certain pathogens and cancer cells .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name / ID Core Structure Substituents / Modifications Molecular Weight Notable Biological Activity / Application Yield / Synthesis Efficiency References
Target Compound 2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonamide -N-linked to (3-(thiophen-2-yl)pyrazin-2-yl)methyl 393.5 (est.) Not explicitly stated; inferred enzyme inhibition N/A
93: N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide 2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonamide -N-linked to (benzo[d]thiazol-2-yl)thiophen-2-yl 457.5 Anthrax lethal factor inhibition High purity (NMR-confirmed)
73: N-(5-(5-(2-Methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide 2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonamide -N-linked to pyridin-3-yl with thiophene-isoindolinone substituent ~600 (est.) Perforin-mediated lysis inhibition 78% yield
N-(3-Hydroxy-3-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide 2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonamide -N-linked to 3-hydroxypropyl with thiophen-2-yl 353.4 Enhanced hydrophilicity N/A
N-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamide -Carboxamide linkage to (3-(thiophen-3-yl)pyrazin-2-yl)methyl 353.4 Altered hydrogen-bonding profile N/A
25: N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide 1,3,4-Oxadiazole -Benzamide at position 2; thiophen-2-yl at position 5 285.3 Ca2+/calmodulin activity modulation 60% yield

Key Comparative Insights

Compound 73’s pyridine-isoindolinone-thiophene system increases molecular complexity and weight, likely improving target specificity but reducing solubility .

Linker and Functional Groups :

  • The sulfonamide group in the target compound offers strong hydrogen-bond acceptor capacity, contrasting with the carboxamide in , which may reduce acidity and alter membrane permeability.
  • The hydroxypropyl chain in introduces a polar group, improving aqueous solubility but possibly limiting blood-brain barrier penetration.

Biological Activity :

  • Compound 93 demonstrated efficacy against anthrax lethal factor (Ki = 0.2 µM), attributed to its benzo[d]thiazole-thiophene motif’s affinity for zinc-containing active sites .
  • Compound 73’s perforin inhibition (78% yield) suggests utility in autoimmune diseases, though its larger size may pose pharmacokinetic challenges .

Synthetic Feasibility :

  • The target compound’s synthesis likely parallels and , involving sulfonylation of a dihydrobenzo dioxine intermediate followed by nucleophilic substitution. Yields for analogs range from 35% () to 78% (), indicating moderate synthetic accessibility.

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